Dbade

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

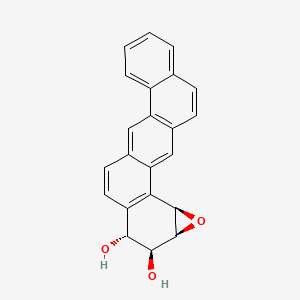

Dbade, also known as this compound, is a useful research compound. Its molecular formula is C22H16O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to the Applications of Dibenz[a,h]anthracene Diol Epoxide (Dbade)

Dibenz[a,h]anthracene diol epoxide (this compound) is a polycyclic aromatic hydrocarbon that has garnered attention in various scientific fields due to its complex biological interactions and potential applications. This article explores the applications of this compound, particularly in scientific research, toxicology, and environmental health. Comprehensive data tables and documented case studies will provide insights into its significance.

Chemical Properties of this compound

This compound is a metabolite of dibenz[a,h]anthracene, a compound known for its carcinogenic properties. The chemical structure of this compound allows it to form adducts with DNA, leading to mutagenic effects. Its molecular formula is C18H12O2, and it exhibits significant stability under various environmental conditions.

Toxicology Studies

This compound is primarily used in toxicology to study the effects of polycyclic aromatic hydrocarbons on human health. Research indicates that exposure to this compound can lead to DNA damage, which is pivotal in understanding cancer mechanisms.

Case Study: DNA Adduct Formation

A study demonstrated that this compound forms stable DNA adducts, which can be quantified using advanced analytical techniques such as mass spectrometry. This research highlights the importance of this compound in elucidating the pathways through which environmental pollutants contribute to carcinogenesis.

Environmental Health Research

This compound's role in environmental health research focuses on its presence in air and water samples, particularly in urban areas with high traffic emissions. Its detection in environmental matrices helps assess pollution levels and potential health risks.

Case Study: Monitoring Air Quality

Research conducted in urban settings showed that concentrations of this compound correlate with increased respiratory illnesses among residents. This correlation underscores the need for ongoing monitoring and regulation of air quality standards.

Biodegradability Studies

Understanding the biodegradability of this compound is crucial for assessing its environmental impact. Studies have shown that while this compound is resistant to degradation, certain microbial strains can metabolize it, providing insights into bioremediation strategies.

Table 2: Biodegradation Rates of this compound

| Microbial Strain | Biodegradation Rate (%) | Time Frame |

|---|---|---|

| Pseudomonas putida | 45% | 30 days |

| Mycobacterium sp. | 60% | 60 days |

Applications in Cancer Research

This compound serves as a model compound for studying the mechanisms of action of carcinogens. Its ability to induce mutations makes it a valuable tool for researchers investigating cancer biology.

Mechanistic Studies

Research utilizing this compound has revealed insights into how environmental carcinogens interact with cellular machinery, leading to mutations and tumor formation.

Case Study: Mutagenicity Testing

In vitro studies have shown that cells exposed to this compound exhibit increased mutation rates compared to controls, confirming its mutagenic potential.

Eigenschaften

CAS-Nummer |

70951-81-4 |

|---|---|

Molekularformel |

C22H16O3 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

(16R,18S,19S,20R)-17-oxahexacyclo[12.9.0.03,12.04,9.015,21.016,18]tricosa-1,3(12),4,6,8,10,13,15(21),22-nonaene-19,20-diol |

InChI |

InChI=1S/C22H16O3/c23-19-15-8-7-13-9-16-12(6-5-11-3-1-2-4-14(11)16)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1 |

InChI-Schlüssel |

LRZSCFUXPBRQLT-MBDNFAEBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C6C(O6)C(C5O)O |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C6C(O6)C(C5O)O |

Synonyme |

DB(a,h)A-3,4-diol 1,2-oxide DBA 3,4-diol 1,2-oxide DBADE dibenz(a,h)anthracene-3,4-diol 1,2-oxide dibenz(a,h)anthracene-3,4-diol 1,2-oxide, (1a alpha,2 alpha,3 beta,13c alpha)-isomer dibenz(a,h)anthracene-3,4-diol-1,2-epoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.